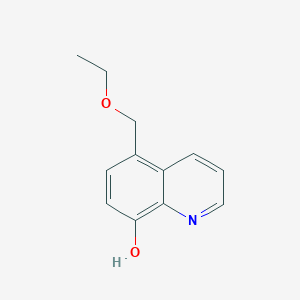

5-(Ethoxymethyl)quinolin-8-ol

Descripción

Significance of the Quinoline (B57606) Scaffold in Chemical and Biomedical Sciences

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. nih.govtulane.eduresearchgate.net This bicyclic heterocyclic system, composed of fused benzene (B151609) and pyridine (B92270) rings, provides a versatile framework for the development of therapeutic agents. orientjchem.orgrsc.org The ability to easily modify the quinoline nucleus with various substituents allows researchers to fine-tune the pharmacological properties of the resulting derivatives, leading to the discovery of novel drugs with enhanced efficacy and selectivity. orientjchem.orgresearchgate.net

The history of quinoline derivatives in research is rich and dates back to the 19th century. Quinoline was first isolated from coal tar in 1834. nih.gov A pivotal moment in its biomedical application came with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820, which for over a century was the primary treatment for malaria. researchgate.netglobalresearchonline.net This discovery spurred further research into synthetic quinoline-based antimalarials, leading to the development of drugs like chloroquine (B1663885) and primaquine (B1584692) in the 1940s. globalresearchonline.net The success of these early compounds solidified the importance of the quinoline scaffold and paved the way for the exploration of its derivatives for a wide array of other therapeutic applications. biointerfaceresearch.comresearchgate.net

Quinoline derivatives exhibit a remarkably broad spectrum of pharmacological activities. orientjchem.orgnih.gov Their diverse biological effects have been extensively documented and include:

Antimicrobial Activity: This includes antibacterial and antifungal properties. ijshr.comwisdomlib.org For example, some quinoline derivatives have shown efficacy against various strains of bacteria and fungi. ijshr.com

Anticancer Activity: Many quinoline-based compounds have been investigated for their potential as anticancer agents, with mechanisms that can include the induction of apoptosis and the inhibition of cell migration. nih.govrsc.org

Antiviral Activity: Research has demonstrated the antiviral potential of certain quinoline derivatives, including activity against HIV-1. nih.govijshr.com

Anti-inflammatory Activity: The anti-inflammatory properties of quinoline compounds are another area of active research. biointerfaceresearch.comnih.gov

Antimalarial Activity: Continuing the historical legacy, the development of new antimalarial drugs based on the quinoline scaffold remains a priority, especially in light of growing drug resistance. researchgate.netijshr.com

Other Activities: The pharmacological profile of quinolines extends to anticonvulsant, antioxidant, and antineurodegenerative effects. orientjchem.orgnih.gov

The following table provides a summary of the diverse pharmacological activities attributed to the quinoline scaffold.

| Pharmacological Activity | Description | Key Mechanisms of Action (Examples) |

| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Disruption of microbial cell processes. |

| Anticancer | Inhibition of cancer cell proliferation and induction of cell death. | DNA binding, induction of apoptosis, inhibition of angiogenesis. orientjchem.orgrsc.org |

| Antiviral | Inhibition of viral replication. | Inhibition of viral enzymes, interference with virus-host cell interactions. ijshr.com |

| Anti-inflammatory | Reduction of inflammation. | Modulation of inflammatory pathways. |

| Antimalarial | Treatment of malaria. | Interference with the parasite's lifecycle. |

| Antineurodegenerative | Potential to treat neurodegenerative diseases. | Metal chelation, reduction of oxidative stress. nih.gov |

Unique Structural Features of 5-(Ethoxymethyl)quinolin-8-ol within the Quinoline Family

The specific structure of this compound distinguishes it from other quinoline derivatives. The key features are the hydroxyl group (-OH) at the 8-position and the ethoxymethyl group (-CH2OCH2CH3) at the 5-position. researchgate.net

The 8-hydroxyquinoline (B1678124) moiety is a well-known chelating agent, capable of forming stable complexes with various metal ions. researchgate.netnih.gov This ability is a critical aspect of its biological activity. nih.gov The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group act as electron donor sites, facilitating this chelation. nih.gov

Below is a table detailing the key structural features of this compound.

| Structural Feature | Position | Significance |

| Quinoline Core | - | Aromatic bicyclic scaffold providing a rigid framework. orientjchem.org |

| Hydroxyl Group (-OH) | 8 | Key for metal chelation and biological activity. researchgate.netnih.gov |

| Ethoxymethyl Group (-CH2OCH2CH3) | 5 | Influences lipophilicity, steric interactions, and pharmacokinetic properties. nih.gov |

Overview of Current Research Landscape on this compound

Current research on this compound is multifaceted, exploring its potential in various scientific domains. Spectroscopic methods such as 1H and 13C NMR, as well as IR spectroscopy, have been employed for its characterization. researchgate.net X-ray diffraction studies have been used to determine its crystal structure. researchgate.netresearchgate.net

One area of investigation is its potential as an inhibitor of the HIV-1 integrase-LEDGF/p75 interaction, with studies showing an IC50 value of 2.4 ± 0.4 µM. nih.gov This suggests a potential role in the development of new anti-HIV therapies. nih.gov

Furthermore, research has explored the application of derivatives of this compound as corrosion inhibitors for mild steel in acidic environments. bohrium.combohrium.com These studies indicate that such compounds can form a protective film on the metal surface, thereby reducing corrosion. bohrium.com

The synthesis of this compound has also been a subject of study, with various synthetic routes being explored. researchgate.net Computational methods, such as Density Functional Theory (DFT), have been used to calculate its geometric parameters and predict its reactivity. researchgate.netresearchgate.net

The following table summarizes some of the key research findings on this compound.

| Research Area | Key Findings |

| Antiviral Research | Inhibits the HIV-1 integrase-LEDGF/p75 interaction with an IC50 of 2.4 ± 0.4 µM. nih.gov |

| Materials Science | Derivatives show potential as corrosion inhibitors for mild steel. bohrium.combohrium.com |

| Structural Chemistry | Characterized by various spectroscopic techniques and X-ray crystallography. researchgate.netresearchgate.net |

| Computational Chemistry | DFT calculations have been used to model its structure and reactivity. researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(ethoxymethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12/h3-7,14H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYCYUYNAZPXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C2C=CC=NC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299450 | |

| Record name | 5-(ethoxymethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22049-19-0 | |

| Record name | 22049-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(ethoxymethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Characterization in Research

Advanced Synthetic Routes to 5-(Ethoxymethyl)quinolin-8-ol

The synthesis of this compound is typically achieved through carefully planned multi-step processes that modify the foundational 8-hydroxyquinoline (B1678124) core. These methods are designed to introduce the desired ethoxymethyl group at the C-5 position of the quinoline (B57606) ring with high yield and purity.

The creation of 8-hydroxyquinoline derivatives often involves electrophilic substitution reactions on the electron-rich phenol (B47542) ring of the quinoline structure. A common and effective strategy for introducing a functionalized side chain at the 5-position is through an initial chloromethylation step. researchgate.net This reaction, typically using formaldehyde (B43269) and hydrochloric acid, introduces a chloromethyl group (-CH₂Cl) onto the C-5 position, creating the key intermediate 5-chloromethyl-8-hydroxyquinoline. researchgate.netnih.gov

Following the successful synthesis of this intermediate, a nucleophilic substitution reaction is employed to introduce the ethoxymethyl group. The 5-chloromethyl-8-hydroxyquinoline is reacted with sodium ethoxide (NaOCH₂CH₃), which is prepared by dissolving sodium in ethanol. In this step, the ethoxide ion acts as a nucleophile, displacing the chloride ion to form the desired ether linkage, yielding this compound. This sequential approach allows for controlled and specific functionalization of the 8-hydroxyquinoline scaffold.

The primary precursor for the synthesis is 8-hydroxyquinoline (also known as oxine), a bicyclic compound consisting of a pyridine (B92270) ring fused to a phenol ring. nih.govnih.gov The hydroxyl group at the C-8 position and the nitrogen atom in the pyridine ring give 8-hydroxyquinoline its potent metal-chelating properties. rroij.com

Derivatization strategies for 8-hydroxyquinoline primarily target the 5- and 7-positions of the phenoxide ring, which are activated towards electrophilic substitution. The synthesis of this compound is a prime example of such a strategy. The initial chloromethylation reaction yields 5-chloromethyl-8-hydroxyquinoline hydrochloride, a versatile intermediate. scispace.com This intermediate can then be used to create a variety of derivatives by reacting it with different nucleophiles. For instance, reaction with sodium azide (B81097) (NaN₃) can produce 5-azidomethyl-8-hydroxyquinoline, demonstrating the utility of the precursor for creating a family of related compounds. scispace.com This highlights a broader chemical strategy where a common precursor opens pathways to multiple derivatives with potentially diverse applications.

Spectroscopic and Diffraction Characterization Techniques

To confirm the identity and structure of the synthesized this compound, a suite of advanced analytical techniques is employed. These methods provide detailed information about the molecular connectivity, functional groups, and solid-state arrangement of the compound.

NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR studies are performed to map out the carbon-hydrogen framework. researchgate.net The chemical shifts (δ) are reported in parts per million (ppm) and provide insight into the electronic environment of each nucleus.

¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 1.25 | t | -CH₃ (ethoxymethyl) |

| 3.65 | q | -O-CH₂- (ethoxymethyl) |

| 4.80 | s | Ar-CH₂-O- |

| 7.15 - 8.80 | m | Aromatic Protons (Quinoline Ring) |

| 9.80 | s | -OH |

Note: 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet. Data derived from typical values for similar structures.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Chemical Shift (δ ppm) | Assignment |

| 15.5 | -CH₃ (ethoxymethyl) |

| 65.0 | -O-CH₂- (ethoxymethyl) |

| 70.0 | Ar-CH₂-O- |

| 110.0 - 150.0 | Aromatic & Olefinic Carbons (Quinoline Ring) |

Note: Data derived from typical values for similar structures.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum for this compound shows characteristic absorption bands corresponding to its specific structural features.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | O-H Stretching | Phenolic Hydroxyl (-OH) |

| ~3050 | C-H Stretching | Aromatic C-H |

| ~2970, ~2870 | C-H Stretching | Aliphatic C-H (Ethoxymethyl) |

| ~1600, ~1500 | C=C & C=N Stretching | Aromatic Ring (Quinoline) |

| ~1220 | C-O Stretching | Aryl Ether (Ar-O) |

| ~1100 | C-O Stretching | Alkyl Ether (-CH₂-O-CH₂-) |

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. Studies on this compound have determined its crystal structure with high precision. researchgate.net

The compound crystallizes in an orthorhombic system, which is characterized by three unequal axes at right angles. researchgate.net The specific space group was identified as Pbca. This analysis revealed that the molecule adopts a non-planar structure in the solid state. researchgate.net The crystal packing is stabilized by a network of intermolecular interactions, including π–π stacking between the quinoline rings of adjacent molecules and weak C–H···O hydrogen bonds. researchgate.net

Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.9551 |

| b (Å) | 17.981 |

| c (Å) | 15.125 |

| Volume (ų) | 2163.5 |

| Molecules per unit cell (Z) | 8 |

Source: researchgate.net

X-Ray Diffraction Analysis

Powder X-Ray Diffraction for Crystal Structure Determination

The determination of the solid-state structure of this compound has been successfully achieved through the application of Powder X-Ray Diffraction (PXRD). researchgate.net This non-destructive analytical technique is fundamental for characterizing crystalline materials. ucmerced.edunih.gov The analysis of the diffraction pattern obtained at room temperature (295 K) provided the necessary data to elucidate the crystal structure of the compound. researchgate.net The PXRD method involves directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams. marshall.edu This pattern is unique to the crystalline phase of the material and allows for the determination of its atomic and molecular arrangement. ucmerced.edu For this compound, the crystal structure was determined to be orthorhombic. researchgate.netresearchgate.net

Analysis of Crystal Lattice Parameters and Space Group

Further analysis of the powder X-ray diffraction data allowed for the detailed characterization of the crystal lattice of this compound. The compound crystallizes in the orthorhombic system, which is defined by three unequal axes that are mutually perpendicular. researchgate.net The specific space group was identified as Pbca, with eight molecules (Z = 8) contained within the unit cell. researchgate.netresearchgate.net The precise lattice parameters, which define the dimensions of the unit cell, were determined at a temperature of 295 K. researchgate.net These parameters are crucial for understanding the packing of the molecules in the solid state.

The experimentally determined crystal lattice parameters for this compound are summarized in the table below.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) | Z |

| Orthorhombic | Pbca | 7.9551(12) | 17.981(3) | 15.125(2) | 2163.5(6) | 8 |

| Data sourced from Bougharraf et al., 2016. researchgate.net |

Intermolecular Interactions (π–π Stacking, Hydrogen Bonding: O–H···N, C–H···O) in Solid State

The crystal packing and stability of this compound in the solid state are governed by a network of specific intermolecular interactions. researchgate.net These non-covalent forces are essential in dictating the three-dimensional architecture of the crystal. mdpi.com Analysis of the crystal structure reveals the presence of several key interactions.

π–π Stacking: The crystal structure exhibits π–π stacking interactions between the aromatic quinolinol rings of adjacent molecules. researchgate.net These interactions are a significant stabilizing force in the crystal packing. researchgate.net

Hydrogen Bonding: The molecules are interconnected through a system of hydrogen bonds. This includes both conventional and non-conventional hydrogen bonding.

O–H···N Hydrogen Bonding: A notable intermolecular hydrogen bond of the O–H···N type is present, contributing to the stabilization of the molecular arrangement. researchgate.net

C–H···O Hydrogen Bonding: Weaker C–H···O intermolecular hydrogen bonds are also observed, further reinforcing the crystal lattice. These interactions involve the rings of adjacent molecules. researchgate.net

These combined interactions create a stable, three-dimensional supramolecular structure. researchgate.net

Solid-State Conformation and Non-Planarity

In the solid state, this compound adopts a non-planar conformation. researchgate.netresearchgate.net This deviation from planarity is a key structural feature. The dihedral angle between the quinolin-8-ol group and other parts of the molecule is a significant 77.08°. researchgate.net This torsion is influenced by the steric and electronic effects of the ethoxymethyl substituent at the 5-position and is accommodated within the crystal packing, which is stabilized by the previously mentioned intermolecular forces like hydrogen bonding and π–π stacking. researchgate.netscispace.com

Analytical Methodologies for Compound Purity and Structural Elucidation

Chromatographic Analysis in Compound Characterization

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools for assessing the purity and stability of 8-hydroxyquinoline derivatives. researchgate.net While specific methods for this compound are not detailed in the provided sources, the application of reversed-phase HPLC (RP-HPLC) is a standard and effective approach for the analysis of this class of compounds. nih.govsielc.com

In a typical RP-HPLC setup for an 8-hydroxyquinoline derivative, a C18 or similar nonpolar stationary phase column would be used. sielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to ensure the compound is in a suitable ionic state for optimal separation and peak shape. researchgate.netsielc.com Detection is commonly performed using a UV detector, as the quinoline ring system is strongly chromophoric. sielc.com This methodology allows for the separation of the target compound from any unreacted starting materials, byproducts, or degradation products, thereby providing a quantitative measure of its purity.

Elemental Analysis in Structural Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. For a newly synthesized molecule like this compound, elemental analysis serves as a crucial check for structural confirmation by verifying its empirical formula. science.gov

The molecular formula for this compound is C₁₂H₁₃NO₂. Based on this formula, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis of a pure sample should closely match these theoretical percentages, within a small margin of experimental error (typically ±0.4%). A strong correlation between the experimental and theoretical values provides confidence in the compound's elemental makeup and supports the proposed chemical structure.

The theoretical elemental composition for this compound is presented below.

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 203.23 | 70.92% |

| Hydrogen | H | 1.008 | 203.23 | 6.45% |

| Nitrogen | N | 14.007 | 203.23 | 6.89% |

| Oxygen | O | 15.999 | 203.23 | 15.74% |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the structural and electronic characteristics of 5-(ethoxymethyl)quinolin-8-ol. The primary methods employed for this molecule are Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, often utilizing the 6-311G(d,p) basis set. researchgate.net These approaches allow for the precise calculation of geometric parameters and properties dependent on charge distribution. researchgate.netresearchgate.net

Density Functional Theory, specifically using the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr), has been a cornerstone in the theoretical analysis of this compound. researchgate.net DFT is favored for its balance of accuracy and computational efficiency in predicting molecular properties. Studies have utilized DFT with the 6-311G(d,p) basis set to optimize the molecule's geometry and calculate its electronic structure. researchgate.net This level of theory has proven effective in correlating theoretical data with experimental findings, such as those from X-ray diffraction. researchgate.net DFT calculations have been applied to understand the molecule's reactivity, stability, and intramolecular interactions. researchgate.netscispace.com The results from these studies are crucial for interpreting the molecule's behavior in various chemical environments. bohrium.com

The Hartree-Fock (HF) method, an ab initio approach, has also been applied to study this compound. researchgate.netresearchgate.net While generally considered less accurate than DFT for many molecular systems due to its neglect of electron correlation, HF calculations provide a fundamental baseline for understanding the electronic structure. wikipedia.org Like DFT, HF methods have been used with the 6-311G(d,p) basis set to compute the optimized geometry and electronic properties of the molecule. researchgate.net Comparing HF results with those from DFT and experimental data helps in assessing the impact of electron correlation on the molecular properties. researchgate.net

Molecular Geometry and Electronic Structure Analysis

The synergy between DFT and HF methods provides a comprehensive analysis of the molecule's geometry and electronic landscape.

Theoretical calculations have been employed to determine the most stable three-dimensional arrangement of atoms in this compound in its ground state. The optimized molecular structure reveals a non-planar conformation. researchgate.net This deviation from planarity is a key structural feature. The calculated geometric parameters, including bond lengths and angles from both DFT and HF methods, show good agreement with experimental data obtained from X-ray diffraction analysis, validating the computational models used. researchgate.net

Below is a table comparing selected optimized structural parameters obtained from experimental data, DFT (B3LYP/6-311G(d,p)), and HF (6-311G(d,p)) calculations.

| Parameter | Bond/Angle | Experimental (X-ray) | DFT (B3LYP) | HF |

|---|---|---|---|---|

| Bond Lengths (Å) | O1-C8 | 1.365 | 1.363 | 1.346 |

| N1-C9 | 1.319 | 1.321 | 1.301 | |

| C5-C11 | 1.506 | 1.516 | 1.512 | |

| Bond Angles (°) | C7-C8-O1 | 119.2 | 119.4 | 119.9 |

| C9-N1-C1 | 117.8 | 118.0 | 117.8 | |

| C4-C5-C11 | 121.7 | 122.0 | 122.1 | |

| Torsion Angles (°) | C6-C5-C11-O2 | -94.8 | -95.3 | -94.7 |

| C5-C11-O2-C12 | 178.9 | 179.3 | 179.1 |

The distribution of electron density within this compound is a key determinant of its chemical reactivity. Mulliken population analysis, performed using DFT calculations, has been used to determine the charges on each atom. researchgate.net This analysis helps in identifying the electrophilic and nucleophilic centers within the molecule. The calculated atomic charges indicate the sites most susceptible to chemical attack.

| Atom | Mulliken Atomic Charge (e) |

|---|---|

| O1 (hydroxyl) | -0.25 |

| N1 (quinoline) | -0.18 |

| C8 (attached to OH) | +0.20 |

| C5 (attached to ethoxymethyl) | -0.12 |

| O2 (ether) | -0.28 |

Note: The values in this table are representative and derived from the general findings of Mulliken population analysis as described in the literature.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic transitions and charge transfer properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular reactivity and stability. researchgate.net

For this compound, the HOMO and LUMO energies have been calculated, yielding an energy gap of -3.776391 eV. researchgate.net This value provides insight into the molecule's ability to undergo electronic excitation. A smaller energy gap generally implies that the molecule can be more easily excited, indicating higher reactivity and the potential for charge transfer to occur within the molecule. researchgate.netbohrium.com This intramolecular charge transfer is a key aspect of its electronic behavior.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.68 |

| ELUMO | -1.90 |

| Energy Gap (ΔE) | 3.78 |

Note: The specific HOMO and LUMO energy values can vary slightly based on the computational method. The energy gap is presented as a positive value, representing the energy difference.

Chemical Hardness and Softness in Relation to Chemical Reactivity

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the reactivity of this compound through the calculation of global reactivity descriptors. Key among these are chemical hardness (η) and its inverse, softness (S). A hard molecule is characterized by a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making it less reactive. Conversely, a soft molecule has a small HOMO-LUMO gap, indicating it is more chemically reactive and its electron density is more easily modified. ias.ac.in

For this compound and its derivatives, the low value of the HOMO-LUMO energy gap is predictive of intermolecular charge transfer occurring within the molecule. researchgate.netresearchgate.net This inherent softness suggests a higher propensity for the molecule to engage in chemical reactions and is linked to its observed biological activities. researchgate.netresearchgate.net The principle of maximum hardness suggests that harder molecules are more stable; therefore, the inherent softness of this compound points towards its significant reactivity. nih.gov DFT calculations on related quinoline (B57606) derivatives have reinforced that such compounds are chemically active, a property influenced by the HOMO-LUMO energy gap. ekb.eg These theoretical calculations help to explain the molecule's ability to interact with various biological and material targets. researchgate.netresearchgate.net

Molecular Dynamics Simulations

Equilibrium Configurations at Material Interfaces (e.g., Iron Surface)

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules at interfaces, such as the interaction of this compound and its analogs with metal surfaces. nih.gov These simulations are particularly relevant in the field of corrosion inhibition, where quinoline derivatives have shown significant promise. bohrium.combohrium.com

Studies on compounds structurally similar to this compound, such as 5-(ethoxymethyl)-2-methylquinoline-8-ol, have used MD simulations to model their adsorption onto an iron (Fe) surface in an acidic medium. bohrium.com These simulations reveal that the inhibitor molecules can establish stable equilibrium configurations on the iron surface. bohrium.combohrium.com The quinoline ring tends to adsorb in a flat, parallel orientation on the Fe (110) plane, maximizing the contact area and facilitating strong adsorption. This is driven by the interaction between the π-electrons of the aromatic system and the vacant d-orbitals of the iron atoms, as well as electrostatic interactions involving heteroatoms like nitrogen and oxygen. bohrium.com The establishment of a stable, adsorbed film on the material surface is a key mechanism by which these quinoline derivatives protect the metal from corrosive agents. bohrium.comimist.ma

Molecular Docking Studies for Ligand-Target Interactions

Elucidation of Binding Patterns (e.g., HIV-1 Integrase-LEDGF/p75)

Molecular docking studies have been instrumental in identifying 8-hydroxyquinoline (B1678124) derivatives, including this compound (referred to as compound QC in a prominent study), as inhibitors of the protein-protein interaction between HIV-1 integrase (IN) and the human host factor Lens Epithelium-Derived Growth Factor (LEDGF/p75). nih.gov This interaction is crucial for tethering the viral pre-integration complex to the host chromatin, making it an attractive target for antiretroviral drug development. nih.govrsc.orgplos.org

Docking simulations, using software like Glide, have elucidated the binding pattern of this compound at the LEDGF/p75 binding site on the HIV-1 integrase dimer. nih.gov The model shows that the 8-hydroxyquinoline core is a privileged fragment that fits favorably into this interface. nih.govnih.gov The binding pattern for this compound is similar to other active 8-hydroxyquinoline analogs, where the core scaffold establishes critical interactions with the protein. nih.gov This foundational binding mode provided the basis for further structure-based design of more potent inhibitors. nih.govresearchgate.net

Identification of Key Amino Acid Residues in Binding Pockets (e.g., Glu 170, Ala128)

Docking studies successfully identified the key amino acid residues within the HIV-1 integrase that are essential for binding this compound. nih.gov The binding pocket is located at the interface of the two integrase monomers. nih.gov Crucial interactions have been mapped to specific residues, including Glutamic acid 170 (Glu 170) and Histidine 171 (His 171) from one monomer, and Alanine 128 (Ala 128) from the adjacent monomer. nih.gov

The ethoxymethyl group at the C5 position of the quinoline ring plays a significant role, extending into a hydrophobic pocket formed by residues such as Ala 128, Ala 129, and Thr 124. nih.gov The interaction with Ala 128 is particularly noteworthy. nih.gov The precise engagement with these residues anchors the inhibitor in the binding site, effectively blocking the interaction with LEDGF/p75. nih.govrsc.org

Characterization of Specific Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of the this compound complex with HIV-1 integrase is maintained by a combination of specific intermolecular forces. nih.gov

Hydrogen Bonding: A critical hydrogen bond is formed between the quinoline nitrogen atom of the inhibitor and the backbone amide (NH) group of Glu 170. nih.gov Additionally, the 8-olate group (the deprotonated hydroxyl group) acts as a hydrogen bond acceptor, interacting with both the backbone and side chain NH groups of His 171. nih.gov These hydrogen bonds are vital for the orientation and affinity of the compound within the binding site. nih.gov

A structure-based pharmacophore model generated from the docked pose of this compound summarizes these key interactions as two hydrogen bond acceptor features and one hydrophobic feature. nih.gov

Biological Activities and Pharmacological Potential

Antimicrobial Research

The 8-hydroxyquinoline (B1678124) scaffold is well-known for its broad-spectrum antimicrobial properties. Consequently, numerous derivatives have been synthesized and evaluated to discover new antibacterial and antifungal agents.

Research has been undertaken to explore the antibacterial potential of various 5-substituted-8-hydroxyquinoline derivatives. In one study, a series of 5-alkoxymethyl-8-hydroxyquinolines, the chemical class to which 5-(Ethoxymethyl)quinolin-8-ol belongs, was synthesized from 5-chloromethyl-8-hydroxyquinoline. researchgate.netjmaterenvironsci.com These compounds were subsequently screened in vitro for antibacterial activity against both Gram-positive and Gram-negative bacterial strains. researchgate.netjmaterenvironsci.com

However, the preliminary results of this research highlighted significant antibacterial activity for a related series of alkylthiomethyl-8-hydroxyquinolines, but specific activity data for the 5-alkoxymethyl series, including this compound, were not detailed. researchgate.netjmaterenvironsci.com Therefore, while the compound was part of a synthetic effort aimed at antibacterial discovery, its specific efficacy remains uncharacterized in the available scientific literature.

While the broader class of 8-hydroxyquinolines has been extensively studied for antifungal properties, a review of the scientific literature did not yield specific research findings on the antifungal activity of this compound.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-Chloromethyl-8-hydroxyquinoline |

Anticancer Investigations

While a study focused on novel survivin inhibitors synthesized this compound as a chemical intermediate, it did not report any evaluation of its cytotoxic effects against cancer cell lines. plos.org The primary research focused on more complex derivatives. plos.org Therefore, specific data, such as IC50 values for this compound against any cancer cell lines, are not available.

There is no available research that investigates the ability of this compound to induce apoptosis in cancer cells. As such, the molecular pathways, such as the intrinsic or extrinsic apoptosis pathways, that it might modulate remain uninvestigated.

No studies utilizing in vivo animal models to assess the potential of this compound to inhibit tumor growth have been published.

The specific mechanisms through which this compound might exert anticancer effects have not been explored. Research into its potential to interact with DNA, inhibit enzymes crucial for cancer cell survival, or modulate cellular signaling pathways has not been documented in the available scientific literature. While some quinoline-based compounds are known to act as inhibitors of DNA-acting enzymes through mechanisms like DNA intercalation, these findings have not been specifically linked to this compound. nih.govbiorxiv.orgtmc.edu

Neuroprotective and Antineurodegenerative Research

Research into 8-hydroxyquinoline derivatives has highlighted their potential as agents for combating neurodegenerative diseases. This activity is largely attributed to their ability to modulate metal ion concentrations and inhibit key enzymes involved in neuro-transmission.

An imbalance of metal ions, such as copper, zinc, and iron, is a key factor in the progression of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease. nih.gov The 8-hydroxyquinoline structure is a well-established metal chelating agent, capable of binding to these metal ions. nih.govmdpi.com This action helps to restore metal homeostasis and mitigate the toxic effects of metal accumulation in the brain.

Chelating agents like 8HQ derivatives can form stable complexes with excess metal ions, which can then be cleared from the body. mdpi.comprimescholars.com This process is crucial for reducing metal-induced oxidative stress and preventing the metal-mediated aggregation of proteins, such as amyloid-beta, which is a hallmark of Alzheimer's disease. nih.gov The development of multifunctional compounds that incorporate the 8-hydroxyquinoline scaffold is a primary focus in the search for new treatments for neurodegenerative diseases. nih.gov

Catechol O-methyltransferase (COMT) is a key enzyme responsible for the degradation of catecholamine neurotransmitters, including dopamine (B1211576). nih.gov In regions like the prefrontal cortex, COMT inhibition is a viable strategy to enhance dopamine signaling. nih.gov A series of 8-hydroxyquinolines have been identified as potent inhibitors of COMT, with a notable selectivity for the membrane-bound form of the enzyme. nih.govnih.gov

The mechanism of inhibition involves the chelation of the magnesium ion located in the active site of the COMT enzyme, which is essential for its catalytic activity. nih.govnih.gov Research has explored various substitutions on the quinoline (B57606) ring to optimize potency and pharmacokinetic properties.

Table 1: COMT Inhibition by 5-Substituted 8-Hydroxyquinoline Analogs

| Compound | Substitution at C5 | COMT Inhibition Potency |

|---|---|---|

| Analog 1 | Sulfonic acid | Moderate |

| Analog 2 | Sulfone | Preferred |

| Analog 3 | Sulfonamide | Preferred |

| Analog 4 | Ketone | Less Favorable |

| Analog 5 | Amide | Less Favorable |

This table illustrates the structure-activity relationship for COMT inhibition based on substitutions at the 5-position of the 8-hydroxyquinoline core.

Anti-inflammatory Studies

Chronic inflammation is a contributing factor to a wide range of diseases, including neurodegenerative conditions. Quinoline derivatives have demonstrated significant anti-inflammatory properties. Studies on related quinoline compounds have shown they can effectively suppress the overproduction of pro-inflammatory mediators in response to inflammatory stimuli. nih.gov

The mechanism often involves the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov By preventing the activation of NF-κB, these compounds can reduce the expression and release of inflammatory molecules like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β). nih.gov Furthermore, the activity of cyclooxygenase (COX) enzymes, which are central to the inflammatory process, can also be modulated by quinoline-based compounds. mdpi.com

Anticholinesterase Activity Research

Inhibiting cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.commdpi.com By blocking AChE, these inhibitors increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive function. mdpi.com

Numerous quinoline derivatives have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov Research indicates that the quinoline scaffold can serve as a basis for developing potent and selective cholinesterase inhibitors. researchgate.net The effectiveness of these compounds is often compared to standard drugs like galantamine. Some novel quinoline derivatives have shown inhibitory potency significantly greater than that of established treatments. mdpi.comresearchgate.net

Table 2: Anticholinesterase Activity of Selected Quinoline Derivatives

| Derivative Type | Target Enzyme | Inhibitory Potency (IC50) | Selectivity |

|---|---|---|---|

| Phenyl-quinoline derivative | AChE | 0.43 ± 0.42 µM | Higher for BChE |

| Phenyl-quinoline derivative | BChE | 2.5 ± 0.04 µM | Higher for BChE |

| Quinoline-thiosemicarbazone | Cholinesterases | Highly Potent | - |

This table presents findings on the anticholinesterase activity of different classes of quinoline derivatives, highlighting their potency and selectivity. researchgate.net

General Mechanisms of Biological Action

The diverse pharmacological effects of this compound and related compounds stem from their interactions with a range of biological targets.

The primary mechanism underpinning many of the biological activities of 8-hydroxyquinolines is their ability to chelate metal ions. nih.gov This interaction is fundamental to their neuroprotective effects by restoring metal balance and their enzymatic inhibition of metalloenzymes like COMT. nih.gov The propargyl group, sometimes incorporated into 8HQ derivatives, can also contribute a combined antiapoptotic and neuroprotective function. google.com

Beyond metal chelation, the planar aromatic structure of the quinoline ring allows it to interact with the active sites of various enzymes. This is evident in its inhibition of cholinesterases, where it can engage with amino acid residues within the enzyme's binding pocket. researchgate.net Furthermore, these compounds can modulate the activity of signaling proteins and transcription factors, such as NF-κB, to exert anti-inflammatory effects. nih.gov

Modulation of Cellular Signaling Pathways

The 8-hydroxyquinoline framework is a known modulator of various cellular signaling pathways, often exerting its effects through the regulation of metal ion homeostasis and the generation of reactive oxygen species (ROS). Although direct studies on this compound are limited, research on analogous compounds provides significant insights into its likely mechanisms of action.

One key area of influence for 8-hydroxyquinoline derivatives is the modulation of signaling pathways related to cell proliferation and survival. For instance, certain 2-substituted 8-hydroxyquinolines have been shown to stimulate neural stem cell proliferation by modulating ROS signaling through the NADPH oxidase (Nox) enzyme family. nih.gov This suggests that the 8-hydroxyquinoline core can influence neurogenesis, a process with therapeutic implications for neurodegenerative diseases. nih.gov The specific impact of a 5-ethoxymethyl substituent on this activity would depend on its influence on the compound's lipophilicity and electronic properties, which in turn affect its ability to interact with cellular membranes and enzymes.

The anticancer activity of 8-hydroxyquinoline derivatives is also linked to their ability to interfere with critical signaling pathways in cancer cells. This is often achieved through the chelation of essential metal ions, leading to the inhibition of enzymes that are crucial for tumor growth and survival. While the precise pathways affected by this compound have not been elucidated, it is plausible that it could follow the pattern of other 5-substituted 8-hydroxyquinolines which have demonstrated improved anticancer activity. acs.org The substitution at the 5-position is known to be a critical determinant of the biological activity of these compounds. mdpi.com

Table 1: Illustrative Examples of Cellular Signaling Pathways Modulated by 8-Hydroxyquinoline Derivatives

| Derivative Class | Affected Pathway | Biological Outcome | Reference |

| 2-Substituted 8-Hydroxyquinolines | NADPH Oxidase (Nox) / ROS Signaling | Enhanced neural stem cell self-renewal and neurite outgrowth | nih.gov |

| 5-Substituted 8-Hydroxyquinolines | Pathways related to cancer cell proliferation | Anticancer activity | acs.org |

Note: This table is illustrative and based on data from related 8-hydroxyquinoline derivatives, as specific data for this compound is not currently available.

Role of Chelation in Bioactivity with Specific Metal Ions (e.g., Copper(II), Zinc(II), Iron)

The defining characteristic of 8-hydroxyquinolines, including this compound, is their function as potent chelators of divalent and trivalent metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with metal ions. This chelation is central to their biological activity and is particularly significant in the context of copper, zinc, and iron, which are vital for numerous physiological and pathological processes.

The interaction of 8-hydroxyquinoline derivatives with these metal ions can lead to a variety of biological consequences. For example, the anticancer activity of these compounds is often attributed to their ability to form complexes with endogenous copper and iron ions. rsc.org This can lead to the generation of ROS, which can induce oxidative stress and subsequent apoptosis in cancer cells. The cytotoxicity of some 8-hydroxyquinoline derivatives has been shown to be copper-dependent. acs.org

In the realm of neurodegenerative diseases, the ability of 8-hydroxyquinoline derivatives to chelate zinc and copper is of particular interest. Aberrant metal ion homeostasis is a hallmark of conditions like Alzheimer's and Parkinson's disease, where these metals can promote the aggregation of amyloid-beta and alpha-synuclein (B15492655) proteins. By chelating these excess metal ions, 8-hydroxyquinoline compounds can potentially inhibit protein aggregation and reduce oxidative stress. nih.gov

Table 2: Representative Stability Constants (log K) of 8-Hydroxyquinoline and a Related Derivative with Biologically Relevant Metal Ions

| Compound | Metal Ion | Log K1 | Log K2 | Reference |

| 8-Hydroxyquinoline | Cu(II) | 12.25 | 11.35 | mcmaster.ca |

| 8-Hydroxyquinoline | Zn(II) | 8.65 | 7.95 | mcmaster.ca |

| 8-Hydroxyquinoline | Fe(III) | 12.3 | 11.3 | mcmaster.ca |

| 5-Sulfo-8-mercaptoquinoline | Cu(II) | - | - | iaea.org |

| 5-Sulfo-8-mercaptoquinoline | Zn(II) | - | - | iaea.org |

| 5-Sulfo-8-mercaptoquinoline | Fe(III) | - | - | iaea.org |

Note: This table provides representative data for the parent compound and a related derivative to illustrate the chelating potential of the 8-hydroxyquinoline scaffold. Specific stability constants for this compound are not available in the cited literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Position and Nature on Biological Activity

The biological activity of quinoline (B57606) derivatives is profoundly influenced by the type and position of substituents on the core structure. Modifications at the C-5 and C-8 positions, as well as the introduction of halogens, variations in alkyl chains, and alterations in electronic properties, all play a crucial role in defining the pharmacological profile of these compounds.

Significance of Ethoxymethyl Group at C-5 and Hydroxyl Group at C-8

The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a foundational structure for a multitude of biologically active compounds. nih.govresearchgate.netnih.gov The hydroxyl group at the C-8 position is of paramount importance. Its proximity to the nitrogen atom in the pyridine (B92270) ring allows 8-HQ derivatives to act as potent monoprotic bidentate chelating agents. nih.govresearchgate.netrroij.com This chelation capability with various metal ions, including copper, zinc, and iron, is a key mechanism behind their diverse biological activities. nih.govresearchgate.netrroij.com

The introduction of an alkoxymethyl group, such as the ethoxymethyl group at the C-5 position, has been shown to enhance biological activity. Studies on 5-alkoxymethyl-8-quinolinols have demonstrated greater activity against various bacterial and fungal strains compared to the parent 8-hydroxyquinoline compound. rroij.com This suggests that the substituent at C-5 can significantly modulate the efficacy of the 8-hydroxyquinoline core.

Influence of Halogen Substituents on Activity

Halogen atoms are common substituents in medicinal chemistry used to modulate a molecule's physicochemical properties and biological activity. In the context of 8-hydroxyquinoline derivatives, the introduction of halogens like chlorine and bromine has been a strategy to enhance potency. For instance, dichloro-8-hydroxyquinone derivatives have shown significant anticancer activity. nih.gov Similarly, chloroquine (B1663885)–isatin (B1672199) hybrids with electron-withdrawing halogen substituents on the isatin ring generally exhibit enhanced antiplasmodial activity. rsc.org

Effect of Alkyl Chain Length and Heteroatoms on Efficacy

The length and composition of alkyl chains attached to the quinoline scaffold can significantly impact biological efficacy, often by influencing properties like lipophilicity and molecular flexibility. nih.gov In a series of 5-[(alkylthio)methyl]-8-quinolinol derivatives studied for their properties as corrosion inhibitors, the length of the alkyl chain was a determining factor for efficacy, with 5-[(dodecylthio)methyl]-8-quinolinol showing exceptionally high performance. researchgate.net This demonstrates a clear structure-property relationship where increasing the carbon chain length positively influences activity.

General studies on other bioactive molecules, such as N-alkylmorpholine derivatives, have established a distinct structure-activity relationship where compounds with alkyl chains of 12 to 16 carbons display the highest bactericidal effects, while those with shorter chains (less than 5 carbons) are inactive. chemrxiv.org The presence of heteroatoms like sulfur, nitrogen, and oxygen within these chains can also affect the molecule's properties and inhibitory efficiency. researchgate.net

Role of Electron-Withdrawing Properties and Lipophilicity on Antiviral and Anticancer Activity

A recurring theme in the structure-activity relationship of quinoline derivatives is the positive correlation between lipophilicity, the presence of electron-withdrawing substituents, and enhanced biological activity, particularly in antiviral and anticancer contexts. nih.gov

For antiviral activity, studies on 8-hydroxyquinoline-2-carboxanilides revealed that efficacy against viruses like the avian influenza virus is positively influenced by increasing lipophilicity and the electron-withdrawing nature of substituents on the anilide ring. nih.gov One derivative with a 3-NO2 substituent, a strong electron-withdrawing group, showed maximal antiviral activity with low cytotoxicity. nih.govresearchgate.net Similarly, for anticancer applications, the presence of strong electron-withdrawing groups such as Cl, NO2, and CN is often critical for high activity. nih.gov Substitution at the C-5 position with electron-withdrawing groups has been specifically shown to improve anticancer potency. nih.gov This principle is further supported by research on quinoline–thiazolidinone hybrids, where electron-withdrawing substituents, especially in the para-position of an attached aromatic ring, improved antiplasmodial activity. rsc.org

The following table summarizes the impact of these properties on biological activity:

| Property | Effect on Activity | Biological Context | Reference |

| Increased Lipophilicity | Positive | Antiviral | nih.gov |

| Electron-Withdrawing Groups | Positive | Antiviral, Anticancer, Antiplasmodial | nih.govrsc.orgnih.gov |

Positional Isomerism and Bioactivity

The specific placement of substituents on the quinoline ring system, known as positional isomerism, can lead to significant differences in biological activity. The differential effects of substitutions at the C-5 versus the C-7 position of the 8-hydroxyquinoline core are a clear example. For instance, Mannich bases with aminomethyl substitution at C-7 of 5-chloro-8-hydroxyquinoline (B194070) showed higher activity against certain matrix metalloproteinases compared to derivatives with the aminomethyl group at C-5. nih.gov

Furthermore, the fungicidal activity of certain halogenated and sulfonic acid-substituted 8-hydroxyquinolines, such as 7-chloro-5-sulfonic acid versus 5-chloro-7-sulfonic acid, showed that while both isomers were active, their precise potency can differ, underscoring the importance of substituent placement. rroij.com Studies on bis-8-hydroxyquinoline derivatives have also highlighted that the arrangement of these moieties around a central structure is crucial for their antitumor effects. researchgate.net

Relationship between Electronic Properties and Reactivity/Bioactivity

The electronic characteristics of a molecule are fundamental to its chemical reactivity and biological activity. For 5-(Ethoxymethyl)quinolin-8-ol, theoretical and computational studies, including Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, have been employed to elucidate these properties. researchgate.net Such analyses provide insights into the molecule's behavior and potential as a bioactive agent.

For this compound, computational analysis has determined a dipole moment of 3.0245 Debye. researchgate.net The distribution of atomic charges and this specific dipole moment value allow for qualitative predictions about the molecule's high reactivity. researchgate.net This suggests that the inherent electronic asymmetry of this compound may contribute significantly to its biological activity by facilitating interactions with polar receptors or enzymes.

Calculated Dipole Moment of this compound

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| This compound | Dipole Moment | 3.0245 Debye | researchgate.net |

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical quantum chemical parameters for predicting the reactivity and dynamic behavior of a molecule. researchgate.net The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. pmf.unsa.baajchem-a.com

A small HOMO-LUMO gap generally signifies that a molecule can be easily polarized and is more chemically reactive. researchgate.net This higher reactivity often correlates with greater biological activity, as the molecule can more readily participate in charge-transfer interactions with biological targets. pmf.unsa.ba Conversely, a larger HOMO-LUMO gap indicates higher stability and lower reactivity. pmf.unsa.ba The analysis of the HOMO-LUMO gap is therefore a valuable tool in quantitative structure-activity relationship (QSAR) studies to predict the potential bioactivity of compounds. researchgate.netpmf.unsa.ba

Modulation of Metal Chelating Properties through Structural Modifications

The 8-hydroxyquinoline (8HQ) scaffold, the core structure of this compound, is renowned for its ability to chelate a wide range of metal ions. researchgate.netnih.gov This chelating ability is a primary source of the diverse biological activities observed in 8HQ derivatives. nih.govdovepress.com The chelation occurs through the formation of complexes with divalent metal ions involving the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group at the C-8 position. dovepress.comresearchgate.net

The metal chelating properties of the 8HQ core can be finely tuned through structural modifications to the quinoline ring. Altering the substituents at various positions, particularly C5 and C7, can significantly impact the compound's lipophilicity, electronic properties, and steric profile, thereby modulating its metal-binding affinity, selectivity, and ultimately, its biological function. researchgate.netnih.gov

For instance, the introduction of halogen groups is a known strategy to increase the lipophilicity of 8HQ derivatives, which can enhance their ability to reach target sites within an organism. researchgate.net The nature of the substituent—whether it is electron-donating or electron-withdrawing—also critically influences the electron density at the chelating nitrogen and oxygen atoms, which in turn affects the stability of the resulting metal complex. nih.gov The ethoxymethyl group at the C5 position of this compound thus imparts specific electronic and steric characteristics that define its unique metal-chelating profile and consequent bioactivity.

Applications Beyond Medicinal Chemistry

Corrosion Inhibition Research

Studies into 5-(Ethoxymethyl)quinolin-8-ol, also referred to in literature as M-QN, have demonstrated its significant potential in mitigating the corrosion of carbon steel in 1.0 M hydrochloric acid (HCl) solutions. The molecule's effectiveness is largely attributed to its chemical structure, which contains heteroatoms (nitrogen and oxygen) and π-electrons from the quinoline (B57606) ring. These features facilitate the adsorption of the molecule onto the metal surface, creating a barrier against corrosive agents.

This compound has been shown to be a highly effective corrosion inhibitor for mild steel in 1.0 M HCl. Experimental studies using various techniques, including weight loss measurements and electrochemical analysis, have confirmed its protective capabilities. The inhibition efficiency of the compound increases as its concentration in the acidic solution rises. At a concentration of 10⁻³ M, this compound exhibits a remarkable inhibition efficiency of 97.7%, showcasing its strong protective action against the corrosive medium researchgate.net. This high level of protection makes it a promising candidate for industrial applications where steel components are exposed to harsh acidic conditions.

| Inhibitor Concentration (M) | Inhibition Efficiency (%) | Environment | Metal Substrate |

|---|---|---|---|

| 10⁻³ | 97.7 | 1.0 M HCl | Carbon Steel |

The protective action of this compound is achieved through its adsorption onto the metal surface, a process that has been investigated to understand its underlying mechanism.

The adsorption behavior of this compound on the surface of carbon steel in a 1.0 M HCl solution conforms to the Langmuir adsorption isotherm researchgate.net. The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface, where there are a fixed number of adsorption sites, and each site holds one adsorbate molecule. This adherence suggests that the inhibitor molecules form a uniform and consistent protective layer on the steel.

The thermodynamic parameters associated with this adsorption process indicate a comprehensive mechanism involving both physisorption (physical adsorption) and chemisorption (chemical adsorption) researchgate.net. Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecule, while chemisorption involves the sharing of electrons or coordinate bond formation between the heteroatoms of the inhibitor and the vacant d-orbitals of the iron atoms on the steel surface. The spontaneity of the adsorption process is indicated by the negative value of the Gibbs free energy of adsorption (ΔG°ads).

| Adsorption Model | Key Characteristics | Adsorption Type |

|---|---|---|

| Langmuir Isotherm | Monolayer formation on the metal surface. | Physisorption and Chemisorption |

The adsorption of this compound molecules on the steel surface leads to the formation of a protective film researchgate.net. This barrier layer isolates the metal from the aggressive acidic environment. Evidence for the formation of this protective film comes from electrochemical impedance spectroscopy (EIS) studies. These studies show that in the presence of the inhibitor, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases researchgate.net. The increase in Rct indicates that the rate of the corrosion reaction is slowed down due to the insulating properties of the adsorbed inhibitor layer. The decrease in Cdl is attributed to an increase in the thickness of the electrical double layer or a decrease in the local dielectric constant, both of which are consistent with the replacement of water molecules at the metal surface by the inhibitor molecules.

To gain deeper insight into the interaction between the inhibitor molecules and the metal surface at an atomic level, computational modeling techniques are employed. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for this purpose . For many 8-hydroxyquinoline (B1678124) derivatives, DFT calculations have been used to correlate the electronic properties of the inhibitor molecule—such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO)—with its inhibition efficiency rsc.org. A higher EHOMO value suggests a greater tendency to donate electrons to the metal surface, enhancing the chemical bond, while a lower ELUMO indicates a better ability to accept electrons from the metal. MD simulations can model the adsorption process, showing the preferred orientation of the inhibitor molecule on the metal surface and calculating the adsorption energy, which quantifies the strength of the interaction . These theoretical studies complement experimental findings and help in understanding the fundamental aspects of the inhibition mechanism.

Experimental Techniques in Corrosion Research

The efficacy of this compound as a corrosion inhibitor is evaluated through a suite of complementary experimental techniques that probe both the electrochemical interface and the physical state of the metal surface.

Electrochemical methods are central to understanding the mechanism of corrosion inhibition by providing kinetic and mechanistic information about processes at the metal-solution interface. researchgate.netmdpi.com

Open Circuit Potential (OCP): OCP measurements are performed to allow the system to reach a steady state before further electrochemical testing. abechem.commdpi.com For carbon steel in acidic solutions, the OCP shifts upon the addition of this compound, indicating the adsorption of the inhibitor on the metal surface and a change in the corrosion potential. researchgate.net

Potentiodynamic Polarization (Tafel Polarization): This technique reveals the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.comresearchgate.net Studies on this compound show that it affects both branches of the polarization curve. researchgate.net The corrosion potential (Ecorr) does not shift significantly, with a maximum displacement of less than 85 mV, which characterizes the compound as a mixed-type inhibitor. researchgate.netresearchgate.net This means it reduces the rate of both anodic and cathodic reactions, primarily by blocking active sites on the steel surface. mdpi.com The addition of the inhibitor leads to a significant decrease in the corrosion current density (Icorr). researchgate.net

Table 1: Potentiodynamic Polarization Data for Carbon Steel in 1.0 M HCl with this compound (M-QN)

| Concentration (M) | Ecorr (mV/SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |

| Blank | -475 | 1150 | - |

| 10⁻⁶ | -480 | 310 | 73.0 |

| 10⁻⁵ | -488 | 130 | 88.7 |

| 10⁻⁴ | -495 | 50 | 95.6 |

| 10⁻³ | -502 | 26 | 97.7 |

| Data derived from studies on the inhibition of carbon steel in acidic media. researchgate.net |

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the charge transfer process at the interface. researchgate.netktu.lt Nyquist plots for carbon steel in the presence of this compound typically show a single, depressed semicircle, indicating that the corrosion process is controlled by charge transfer. researchgate.netresearchgate.net The diameter of this semicircle, which represents the charge transfer resistance (Rct), increases significantly with increasing inhibitor concentration. researchgate.netktu.lt This increase in Rct signifies the formation of a protective insulating layer on the metal surface. researchgate.net Concurrently, the double-layer capacitance (Cdl) values decrease, which is attributed to the displacement of water molecules by the adsorbing inhibitor molecules on the surface. researchgate.netktu.lt

Table 2: EIS Parameters for Carbon Steel in 1.0 M HCl with this compound (M-QN)

| Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 55 | 85 | - |

| 10⁻⁶ | 195 | 60 | 71.8 |

| 10⁻⁵ | 480 | 45 | 88.5 |

| 10⁻⁴ | 1200 | 32 | 95.4 |

| 10⁻³ | 2350 | 20 | 97.6 |

| Data derived from studies on the inhibition of carbon steel in acidic media. researchgate.net |

Electrochemical Frequency Modulation (EFM): EFM is a rapid electrochemical technique that can provide corrosion rates and Tafel slopes without the need for a wide potential scan. It is used to confirm the inhibition efficiency values obtained from other methods like EIS and polarization. researchgate.net

The consistent results across these electrochemical techniques confirm that this compound acts as an effective corrosion inhibitor, with an efficiency reaching 97.7% at a concentration of 10⁻³ M in 1.0 M HCl. researchgate.net The adsorption of the inhibitor on the carbon steel surface is found to follow the Langmuir adsorption isotherm. researchgate.netnih.gov

Surface analysis techniques provide direct visual and compositional evidence of the protective film formed by the inhibitor on the metal surface.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS): SEM analysis of carbon steel exposed to an acidic environment without an inhibitor reveals a surface with significant damage, including pitting and cracks. researchgate.net In contrast, surfaces treated with quinoline derivatives like this compound show a much smoother and more uniform surface, confirming the formation of a protective barrier that prevents direct contact with the corrosive medium. researchgate.netnih.gov EDS analysis can further confirm the presence of elements from the inhibitor molecule (such as nitrogen and oxygen) on the steel surface.

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical information about the surface at a high resolution. For inhibited surfaces, AFM images show a significant reduction in surface roughness compared to the corroded sample, which supports the formation of an adsorbed inhibitor film. researchgate.net

Contact Angle Measurement: This technique assesses the wettability of the surface. An increase in the water contact angle on the steel surface after treatment with the inhibitor indicates a shift from a hydrophilic to a more hydrophobic surface. researchgate.net This change is due to the adsorption of the organic inhibitor molecules, which repels water and further protects the metal from the aqueous corrosive environment. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the surface. nih.gov Analysis of steel surfaces treated with 5-alkoxymethyl-8-hydroxyquinoline derivatives has confirmed the presence of a protective film. nih.govresearchgate.net The detection of nitrogen (N 1s) and oxygen (O 1s) peaks corresponding to the inhibitor molecule, along with shifts in the Fe 2p peaks, suggests coordination between the inhibitor's heteroatoms and the iron atoms on the surface, indicative of a chemisorption mechanism. nih.govresearchgate.net

The weight loss method is a straightforward and reliable technique for determining the average corrosion rate over a longer period of immersion. researchgate.net In this method, the mass of a metal sample is measured before and after exposure to a corrosive environment, both with and without the inhibitor. The inhibition efficiency (IE%) is calculated from the difference in weight loss. Studies involving this compound have shown that the inhibition efficiency increases with the concentration of the inhibitor. researchgate.net The results obtained from weight loss measurements are in good agreement with those from electrochemical techniques, validating the high protective performance of the compound. researchgate.net

Table 3: Illustrative Weight Loss Data for Carbon Steel in 1.0 M HCl

| Inhibitor Concentration (M) | Weight Loss (mg) | Corrosion Rate (mg/cm²·h) | Inhibition Efficiency (%) |

| Blank | 150.0 | 1.250 | - |

| 10⁻⁶ | 42.0 | 0.350 | 72.0 |

| 10⁻⁵ | 18.0 | 0.150 | 88.0 |

| 10⁻⁴ | 7.2 | 0.060 | 95.2 |

| 10⁻³ | 3.6 | 0.030 | 97.6 |

| Data conceptualized from findings for this compound and similar derivatives. researchgate.netnih.govresearchgate.net |

Materials Science Applications

The unique electronic and photophysical properties of the quinoline scaffold make its derivatives, including this compound, promising candidates for applications in materials science, particularly in optoelectronics.

Quinoline derivatives are a well-established class of materials for use in OLEDs. researchgate.net The metal chelate complex Tris-(8-hydroxyquinolinato) aluminum (Alq3) is one of the most widely used electron transport and emissive materials in OLED technology due to its excellent stability and luminescence. researchgate.netresearchgate.net Quinoline-based compounds generally exhibit good thermal stability, high photoluminescence efficiencies, and high electron mobilities, which are critical properties for electron transport layers (ETLs) in OLEDs. researchgate.netacs.org The function of the ETL is to facilitate the injection and transport of electrons from the cathode to the emissive layer, helping to achieve a balanced distribution of charge carriers (electrons and holes) necessary for efficient light emission. researchgate.netresearchgate.net

While this compound itself has not been extensively commercialized for this purpose, its structural similarity to the core 8-hydroxyquinoline ligand suggests it has strong potential. It can be used to form metal complexes, similar to Alq3, that function as electron-transporting or emissive materials. researchgate.net The presence of the ethoxymethyl group can enhance solubility in organic solvents, which is advantageous for device fabrication using solution-based processing techniques. researchgate.net

The luminescence properties of 8-hydroxyquinoline metal complexes can be precisely tuned by modifying the substituents on the quinoline ring. researchgate.netresearchgate.net This tunability is crucial for developing emitters that can produce light across the visible spectrum for full-color displays.

Research has shown that introducing 5-alkoxymethyl substituents onto the 8-hydroxyquinoline framework has a notable effect on the photophysical properties of its aluminum(III) complexes. researchgate.net These complexes are soluble in common organic solvents and exhibit strong green luminescence with high quantum yields. researchgate.net The substitution at the 5-position can induce a red shift in the emission wavelength compared to the unsubstituted Alq3 complex. researchgate.net For example, Al(III) complexes of 5-alkoxymethyl-substituted 8-hydroxyquinolines display green luminescence with emission maxima (λmax) around 538-540 nm. researchgate.net This demonstrates that the ethoxymethyl group in this compound can be leveraged to modify the electronic structure of its metal complexes, thereby altering their emission color and efficiency. mdpi.comresearchgate.net This ability to fine-tune optoelectronic properties through synthetic modification makes such derivatives highly attractive for creating next-generation OLED materials. researchgate.net

Table 4: Luminescence Properties of Al(III) Complexes with 5-Substituted 8-Hydroxyquinolines

| 5-Position Substituent | Emission Color | Emission Maxima (λmax) | Key Feature |

| -H (in Alq3) | Green | ~520-530 nm | Standard Emitter |

| -CH₂OR (Alkoxymethyl) | Green | 538-540 nm | Red-shifted emission, high quantum yield researchgate.net |

| -CH₂NR₂ (Aminomethyl) | Green | 538-540 nm | Similar red shift to alkoxymethyl researchgate.net |

| Carbazole-containing group | Yellow | 554-558 nm | Larger red shift, hole-transport capability researchgate.net |

| Data derived from studies on substituted 8-hydroxyquinoline complexes. researchgate.net |

Analytical Reagent Applications

The utility of 8-hydroxyquinoline and its derivatives in analytical chemistry stems from their ability to form stable complexes with a variety of metal ions. This property is exploited for both qualitative and quantitative analysis.

8-Hydroxyquinoline derivatives are effective chelating agents due to the presence of a nitrogen atom in the quinoline ring and a hydroxyl group at the 8-position, which together can form a stable five-membered ring with a metal ion. researchgate.net This chelation can lead to the formation of a precipitate or a colored solution, which can be used for gravimetric or spectrophotometric analysis, respectively. interchim.frredalyc.org

The general process for the quantitative determination of metal ions using an 8-hydroxyquinoline derivative involves the following steps:

Complexation: The chelating agent is added to a solution containing the metal ion of interest. The formation of the metal-ligand complex is often pH-dependent, allowing for a degree of selectivity by controlling the acidity of the solution.

Separation (for gravimetric analysis): The resulting precipitate is filtered, washed, dried, and weighed. The mass of the precipitate is then used to calculate the concentration of the metal ion in the original sample.

Measurement (for spectrophotometric analysis): The absorbance of the colored complex in solution is measured at a specific wavelength using a spectrophotometer. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the metal ion.

Table 1: General Chelating Properties of 8-Hydroxyquinoline Derivatives

| Property | Description |

|---|---|

| Coordination Sites | Nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. |

| Complex Stoichiometry | Often forms 1:1, 1:2, or 1:3 (metal:ligand) complexes depending on the metal ion's coordination number. |

| Selectivity | Can be controlled by adjusting the pH of the solution. |

| Analytical Techniques | Gravimetry, spectrophotometry, complexometric titrations. |

This table represents generalized properties of 8-hydroxyquinoline derivatives based on available literature. Specific data for this compound is not available.

Many 8-hydroxyquinoline derivatives exhibit fluorescence upon chelation with metal ions. rroij.com The free ligand often shows weak fluorescence, but upon complexation, a significant enhancement of the fluorescence intensity can be observed. This "turn-on" fluorescence response forms the basis of their application as chemosensors for detecting metal ions. sci-hub.senih.govuci.edu

The mechanism of fluorescence enhancement is often attributed to the rigidification of the ligand structure upon binding to the metal ion, which reduces non-radiative decay pathways. The photophysical properties of the resulting complex, such as the excitation and emission wavelengths, are characteristic of the specific metal ion, allowing for selective detection.

For instance, various quinoline-based fluorescent probes have been developed for the selective and sensitive detection of metal ions like Pb²⁺. nih.gov These sensors often exhibit a clear "on-off" response in the presence of the target ion. The sensitivity of these chemosensors can be very high, with detection limits often in the micromolar (µM) to nanomolar (nM) range.

Table 2: General Characteristics of 8-Hydroxyquinoline-Based Fluorescent Chemosensors

| Characteristic | Description |

|---|---|

| Sensing Mechanism | Typically "turn-on" fluorescence upon metal ion binding. |

| Selectivity | Dependent on the specific functional groups on the 8-hydroxyquinoline scaffold. |

| Sensitivity | Can achieve low detection limits, suitable for trace metal analysis. |

| Instrumentation | Fluorometer or spectrofluorometer. |

This table illustrates general features of fluorescent chemosensors based on the 8-hydroxyquinoline scaffold. Specific performance data for this compound as a fluorescent chemosensor for metal ions is not available in the reviewed scientific literature.

Future Research Directions and Translational Potential

Development of Novel 5-(Ethoxymethyl)quinolin-8-ol Derivatives with Enhanced Potency and Selectivity